molecular formula C18H16ClN3O3S B2553717 4-chloro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021227-73-5

4-chloro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No. B2553717
CAS RN: 1021227-73-5
M. Wt: 389.85
InChI Key: JYDPIRGVVPWHFG-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a synthetic compound that belongs to the class of thiazole-based molecules. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine, specifically in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of thiazole and furan, structurally similar to "4-chloro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide," exhibit significant anticancer properties. For instance, a study synthesized indapamide derivatives, demonstrating pro-apoptotic activity on melanoma cell lines with notable growth inhibition. These compounds were also investigated as inhibitors for human carbonic anhydrase isoforms, showing potential as anticancer agents due to their inhibitory effects (Ö. Yılmaz et al., 2015). Additionally, novel heterocyclic compounds incorporating furan and thiazole moieties have been synthesized, showing both antibacterial and antifungal activities, hinting at their broad pharmacological applications (G. K. Patel et al., 2015).

Antimicrobial Activity

A variety of thiazole-based compounds, including those with furan substitutions, have demonstrated antimicrobial properties. For example, synthesis and characterization of new 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides revealed potential as adenosine receptor ligands, but their structural motifs are indicative of broader biological activities, including antimicrobial effects (F. Cagide et al., 2015). Furthermore, novel acyl derivatives of 3-aminofurazanes were tested for their antiplasmodial activities, showing promising activity against strains of Plasmodium falciparum, highlighting their potential in treating malaria (Theresa Hermann et al., 2021).

Selective Enzyme Inhibition

The specificity of enzyme inhibition by these compounds has significant implications for therapeutic applications. The selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) by substituted benzamides points to their potential in cancer therapy, particularly in inhibiting tumor angiogenesis (R. Borzilleri et al., 2006).

properties

IUPAC Name

4-chloro-N-[4-[3-(furan-2-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c19-13-5-3-12(4-6-13)17(24)22-18-21-14(11-26-18)7-8-16(23)20-10-15-2-1-9-25-15/h1-6,9,11H,7-8,10H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDPIRGVVPWHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

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